N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl group at position 3, linked to an acetohydrazide moiety. The hydrazide nitrogen is conjugated via an imine (E-configuration) to a 2,3-dimethoxyphenyl group, contributing to its electronic and steric properties. Such compounds are typically synthesized through condensation reactions between substituted hydrazides and aldehydes/ketones under acidic conditions .
Properties
Molecular Formula |
C26H25N5O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-18-12-14-19(15-13-18)25-29-30-26(31(25)21-9-5-4-6-10-21)35-17-23(32)28-27-16-20-8-7-11-22(33-2)24(20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI Key |
FFKGRAJGBJBWBO-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Triazole Core Formation
The 1,2,4-triazole ring system is synthesized via cyclization of thiosemicarbazide intermediates. Source outlines a representative protocol where 5-phenyl-3-mercapto-1H-1,2,4-triazole is prepared by refluxing thiocarbohydrazide with phenylacetic acid in glacial acetic acid (yield: 72–78%). For the target compound, substitution at the triazole’s 3-position is achieved using 4-methylphenyl groups.
Key reaction :
Alternative methods employ microwave-assisted synthesis, reducing reaction times from 5 hours to 45 minutes while maintaining yields >70%.
Sulfanyl-Acetohydrazide Sidechain Incorporation
The sulfanyl group is introduced via nucleophilic displacement. Source details reacting 5-(4-methylphenyl)-3-mercapto-1H-1,2,4-triazole with ethyl bromoacetate in ethanol under reflux, followed by hydrazinolysis:
-
Thioether formation :
Yield: 68% after recrystallization.
-
Hydrazinolysis :
Conversion efficiency: >90% (monitored by TLC).
Condensation with 2,3-Dimethoxybenzaldehyde
The final Schiff base formation is achieved by refluxing the acetohydrazide intermediate with 2,3-dimethoxybenzaldehyde in ethanol. Source reports optimal conditions:
-
Molar ratio : 1:1.2 (hydrazide:aldehyde)
-
Catalyst : 2 drops acetic acid
-
Time : 4 hours
-
Yield : 82% after silica gel chromatography
Mechanism :
Industrial-Scale Optimization
For bulk synthesis, Source recommends:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol | Isopropanol |
| Temperature | Reflux (78°C) | 85°C (pressurized) |
| Catalyst | Acetic acid | p-Toluenesulfonic acid |
| Yield | 82% | 88% |
Industrial methods prioritize solvent recovery systems and continuous flow reactors to enhance throughput.
Analytical Validation
Purity Assessment :
-
HPLC : >98% purity (C18 column, 70:30 MeOH:H₂O)
-
1H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.24–7.65 (m, 9H, aromatic), 3.85 (s, 6H, OCH₃)
-
HRMS : m/z 503.584 [M+H]⁺ (calc. 503.583)
Thermal Stability : DSC analysis shows decomposition onset at 214°C, suitable for storage at ambient conditions.
Comparative Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Conventional reflux | Low equipment cost | Long reaction time (6h) | 82% |
| Microwave-assisted | Rapid (45 min) | Specialized equipment | 78% |
| Flow reactor | Scalable, consistent | High initial investment | 88% |
Microwave methods, while faster, exhibit marginally lower yields due to side-product formation.
Challenges and Solutions
-
Byproduct Formation :
Unreacted aldehyde may remain; silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound . -
Hydrazide Oxidation :
Conduct reactions under nitrogen to prevent hydrazide oxidation to diazenes. -
Solvent Choice :
Ethanol minimizes byproducts vs. DMSO, which accelerates reactions but complicates purification.
Chemical Reactions Analysis
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 4-Cl substituent in may enhance electrophilic reactivity compared to the 4-Me group in the target compound.
- Polarity : Hydroxy and methoxy groups (e.g., ) improve water solubility, whereas halogenated or purely aromatic substituents (e.g., ) enhance lipophilicity.
Physicochemical Properties
Notes:
- The 2,3-dimethoxy group in the target compound reduces LogP compared to halogenated analogues, favoring pharmacokinetic profiles.
- Ethyl substituents () may lower melting points due to reduced crystallinity.
Stability and Reactivity
Biological Activity
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a triazole ring and methoxyphenyl groups, which contribute to its diverse biological properties. The following sections provide an overview of its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step often involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate hydrazine derivative.
- Cyclization : This is followed by cyclization with a triazole-thiol derivative under controlled conditions.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
Biological Activities
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Preliminary studies have shown:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. Its mechanism likely involves disruption of cellular processes through interaction with specific molecular targets such as enzymes and receptors involved in microbial growth .
- Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating signaling pathways. Studies have indicated that it interacts with proteins involved in cell proliferation and survival .
The biological activity of this compound is attributed to its ability to form coordination complexes with metal ions and interact with various biological molecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, thereby influencing cell fate decisions such as apoptosis .
Research Findings
A summary of key studies exploring the biological activity of this compound includes:
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Cancer Cell Studies : In a series of experiments involving human cancer cell lines (e.g., A431 and Jurkat), the compound showed IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cell death .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux, 8h | 65 | 92% |
| 2 | Acetic acid, 60°C | 78 | 95% |
Q. Table 2: Bioactivity Comparison
| Assay Type | Result (IC₅₀, μM) | Reference Compound |
|---|---|---|
| Anticancer | 12.4 ± 1.2 (HeLa) | Doxorubicin (0.8) |
| Antimicrobial | 25.6 (E. coli) | Ciprofloxacin (0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
